![molecular formula C18H29N5O3 B2772255 Tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate CAS No. 2320466-05-3](/img/structure/B2772255.png)
Tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds involves the use of nucleophilic displacement reactions . For instance, “tert-Butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and “tert-Butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” were synthesized using FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction analysis . For example, “tert-Butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic displacement reactions . For instance, the synthesis of “tert-Butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and “tert-Butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” involved such reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, “tert-Butyl 4- (2-ethoxy-2-oxoethyl)piperidine-1-carboxylate” has an empirical formula of C14H25NO4, a CAS Number of 135716-09-5, and a molecular weight of 271.35 .Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3/c1-18(2,3)26-17(25)21-7-4-14(5-8-21)10-16(24)22-11-15(12-22)13-23-9-6-19-20-23/h6,9,14-15H,4-5,7-8,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXROFIUXOPSHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CC(C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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